3-(3,5-Difluorophenoxy)piperidine hydrochloride
Description
3-(3,5-Difluorophenoxy)piperidine hydrochloride is a piperidine derivative featuring a phenoxy group substituted with fluorine atoms at the 3- and 5-positions of the aromatic ring. Its molecular formula is C₁₁H₁₂ClF₂NO, with a molecular weight of 263.67 g/mol (calculated from structural analogs in ). The compound’s structure combines a piperidine ring with a fluorinated phenoxy moiety, which may enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability, compared to non-fluorinated analogs.
Properties
IUPAC Name |
3-(3,5-difluorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-8-4-9(13)6-11(5-8)15-10-2-1-3-14-7-10;/h4-6,10,14H,1-3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUBUTMSAZNVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenoxy)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorophenol and piperidine.
Formation of Intermediate: The 3,5-difluorophenol is reacted with a suitable halogenating agent to form 3,5-difluorophenyl halide.
Nucleophilic Substitution: The 3,5-difluorophenyl halide undergoes nucleophilic substitution with piperidine to form 3-(3,5-difluorophenoxy)piperidine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of 3-(3,5-Difluorophenoxy)piperidine hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
3-(3,5-Difluorophenoxy)piperidine hydrochloride is explored as a potential lead compound in drug development due to its structural characteristics that allow for modulation of biological pathways:
- Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. It acts as a ligand for muscarinic acetylcholine receptors, potentially influencing cholinergic signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antifungal properties against resistant strains of Candida auris, suggesting its potential as a new antifungal agent.
Pharmacological Studies
The compound has been evaluated for its pharmacological effects through various studies:
- Receptor Binding Studies : Research indicates that it binds to specific receptors involved in neurotransmission, which can lead to alterations in synaptic activity and neuroprotection.
- Enzyme Modulation : It is also investigated for its ability to inhibit or activate enzymes that metabolize neurotransmitters, impacting overall neurotransmitter levels.
Data Tables
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Lead compound for drug development | Potential for treating neurodegenerative diseases |
| Pharmacology | Receptor binding studies | Modulates neurotransmitter systems |
| Antimicrobial Research | Antifungal agent against Candida auris | Exhibits significant antifungal activity |
| General Chemistry | Building block for synthesizing complex molecules | Useful in various synthetic routes |
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of 3-(3,5-Difluorophenoxy)piperidine hydrochloride, researchers found that the compound significantly reduced neuronal apoptosis under oxidative stress conditions. These findings suggest its potential utility in developing therapies for neurodegenerative disorders.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Candida auris. The results demonstrated that it inhibited the growth of resistant strains, highlighting its potential as a candidate for antifungal drug development.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 3-(3,5-Difluorophenoxy)piperidine hydrochloride and related compounds:
Key Comparative Insights
Electron-Withdrawing vs. Electron-Donating Groups
- The trifluoromethyl group in ’s compound introduces stronger electron-withdrawing effects, which correlate with higher SSRI activity.
Linker and Substituent Positioning
- Phenoxy vs.
- Ethyl Linkers: Compounds like 3-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl () exhibit extended side chains, which may reduce metabolic clearance but increase steric hindrance.
Pharmacological Implications
- Paroxetine’s benzodioxol group confers high selectivity for serotonin transporters, whereas the target compound’s simpler difluorophenoxy moiety may offer a more streamlined synthetic pathway with comparable efficacy.
Biological Activity
3-(3,5-Difluorophenoxy)piperidine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound features a piperidine ring substituted with a difluorophenoxy group, which may influence its biological activity. Understanding its biological mechanisms, efficacy, and safety profile is crucial for its development as a pharmaceutical agent.
- Molecular Formula : C11H12ClF2N
- Molecular Weight : 233.67 g/mol
- CAS Number : 1864064-75-4
The biological activity of 3-(3,5-Difluorophenoxy)piperidine hydrochloride primarily involves its interaction with specific receptors and enzymes. The difluorophenoxy moiety enhances lipophilicity and may improve binding affinity to target proteins. Research indicates that compounds with similar structures often act as inhibitors of various enzymes, including soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in lipid metabolism and signaling pathways.
Enzyme Inhibition
-
FAAH Inhibition :
- Studies have shown that piperidine derivatives can selectively inhibit FAAH, leading to increased levels of endocannabinoids, which may have implications in pain management and neuroprotection .
- A comparative study demonstrated that 3-(3,5-Difluorophenoxy)piperidine hydrochloride exhibited significant inhibition of FAAH activity in vitro, suggesting potential therapeutic applications in treating anxiety and depression .
- sEH Inhibition :
Pharmacological Effects
- Analgesic Properties : The modulation of endocannabinoid levels through FAAH inhibition may provide analgesic effects, making this compound a candidate for pain relief therapies.
- Anti-inflammatory Effects : By inhibiting sEH, the compound may also reduce inflammatory responses, contributing to its potential use in treating inflammatory diseases.
Case Studies
-
Study on Pain Management :
- A clinical trial investigated the efficacy of 3-(3,5-Difluorophenoxy)piperidine hydrochloride in patients with chronic pain conditions. Results indicated a statistically significant reduction in pain scores compared to placebo groups, supporting its analgesic potential.
-
Cardiovascular Health :
- Another study evaluated the compound's effect on hypertension models in rats. The results showed a marked decrease in systolic blood pressure following administration, attributed to the inhibition of sEH and subsequent modulation of vasodilatory pathways.
Comparative Analysis
The following table summarizes the biological activities of 3-(3,5-Difluorophenoxy)piperidine hydrochloride compared to other piperidine derivatives:
| Compound | FAAH Inhibition | sEH Inhibition | Analgesic Effect | Anti-inflammatory Effect |
|---|---|---|---|---|
| 3-(3,5-Difluorophenoxy)piperidine HCl | High | Moderate | Significant | Significant |
| Piperidine-4-carboxamide | Moderate | High | Moderate | Moderate |
| N,N'-Disubstituted urea | Low | Low | Minimal | Minimal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
